3-(3-Benzylureido)propanoic acid

Hydrogen bonding Molecular recognition Solid-state packing

3-(3-Benzylureido)propanoic acid (CAS 71274-38-9), also known as N-(benzylcarbamoyl)-β-alanine, is a non-chiral urea-functionalized β-alanine derivative with the molecular formula C₁₁H₁₄N₂O₃ and molecular weight 222.24 g·mol⁻¹. The compound features a β-alanine backbone N-terminally modified with a benzylcarbamoyl (benzylurea) moiety, imparting three hydrogen bond donors and three hydrogen bond acceptors, a computed XLogP3-AA of 0.4, and five rotatable bonds.

Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
CAS No. 71274-38-9
Cat. No. B1285642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Benzylureido)propanoic acid
CAS71274-38-9
Molecular FormulaC11H14N2O3
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)NCCC(=O)O
InChIInChI=1S/C11H14N2O3/c14-10(15)6-7-12-11(16)13-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,15)(H2,12,13,16)
InChIKeyZKXWPAGHEVGPNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Benzylureido)propanoic acid (CAS 71274-38-9): Structural Baseline and Procurement-Relevant Physicochemical Profile


3-(3-Benzylureido)propanoic acid (CAS 71274-38-9), also known as N-(benzylcarbamoyl)-β-alanine, is a non-chiral urea-functionalized β-alanine derivative with the molecular formula C₁₁H₁₄N₂O₃ and molecular weight 222.24 g·mol⁻¹ [1]. The compound features a β-alanine backbone N-terminally modified with a benzylcarbamoyl (benzylurea) moiety, imparting three hydrogen bond donors and three hydrogen bond acceptors, a computed XLogP3-AA of 0.4, and five rotatable bonds [1]. It is synthesized via condensation of benzyl isocyanate with 3-aminopropanoic acid under mild conditions . The compound is commercially available from multiple vendors at purities typically ≥97% and is categorized as a research chemical building block for pharmaceutical R&D and quality control applications .

Non-chiral urea-functionalized β-alanine scaffold for building-block procurement
Bidentate urea H-bonding motif enables precise molecular recognition studies
Multi-vendor availability at documented purity supports reproducible research workflows

Why Generic Substitution Fails for 3-(3-Benzylureido)propanoic acid: Urea-Linkage Differentiation from Amide and Amine Analogs


Generic substitution among N-substituted β-alanine derivatives is unreliable because the urea (–NH–CO–NH–) linkage in 3-(3-benzylureido)propanoic acid confers a fundamentally distinct hydrogen-bonding topology and electronic character compared to the more common amide (–NH–CO–) or amine (–NH–CH₂–) linkages found in close analogs such as N-benzoyl-β-alanine or N-benzyl-β-alanine [1]. The urea moiety provides two convergent hydrogen bond donor sites (the two NH groups) capable of simultaneous bidentate interactions, a feature absent in simple amides, which can critically alter target recognition, solubility, and solid-state packing [2]. Furthermore, the benzyl group engages in π–π stacking interactions that are conformationally tuned by the urea linker geometry, as demonstrated in chiral stationary phase studies where deletion of the N-benzyl π–π interaction site significantly reduced enantioselectivity in related N-benzylcarbamoyl amino acid-derived CSPs [3]. These structural determinants mean that replacing this compound with a non-urea-bearing analog in a synthetic sequence or biological assay would produce non-equivalent outcomes.

Target Compound 3-(3-Benzylureido)propanoic acid: urea linkage, 3 H-bond donors, benzyl π–π site
Substitute Risk N-Benzoyl-β-alanine: amide linkage, only 2 HBDs, lacks bidentate H-bond topology
Target Compound Urea –NH–CO–NH– geometry with partial C–N double-bond character
Substitute Risk N-Benzyl-β-alanine: amine –NH–CH₂– linkage, altered conformation and recognition profile
Target Compound Benzyl group tuned by urea linker for π-stacking in chiral recognition
Substitute Risk Aliphatic N-acyl-β-alanine analogs: lack aromatic π system entirely, enantioselectivity may shift

Quantitative Differentiation Evidence for 3-(3-Benzylureido)propanoic acid Against Closest Analogs


Hydrogen Bond Donor Count Differentiation: Urea vs. Amide/N-Alkyl β-Alanine Analogs

3-(3-Benzylureido)propanoic acid possesses three hydrogen bond donors (HBDs): the carboxylic acid –OH and the two urea –NH– groups. This distinguishes it from N-benzoyl-β-alanine (2 HBDs; carboxylic acid –OH plus amide –NH–) and N-benzyl-β-alanine (2 HBDs; carboxylic acid –OH plus secondary amine –NH–) [1]. The additional urea NH provides a second, geometrically distinct HBD site that enables bidentate hydrogen bonding with acceptor motifs (e.g., carboxylates, phosphates, carbonyls) [2].

H-Bond Donor Count
Class-level
Target: 3 HBDs (2 urea NH + COOH)
Amide/amine analogs: 2 HBDs
Reported +1 HBD enables bidentate H-bonding context
Class-level inference; computed gas-phase descriptor
Hydrogen bonding Molecular recognition Solid-state packing

Lipophilicity Modulation: XLogP3-AA Comparison with Benzoyl and Benzyl Analogs

The computed XLogP3-AA value for 3-(3-benzylureido)propanoic acid is 0.4 [1]. In contrast, N-benzoyl-β-alanine (amide analog) is estimated at XLogP3 ≈ 0.9–1.1, and N-benzyl-β-alanine (amine analog) at ≈ 0.3 (predicted). The urea linkage reduces lipophilicity relative to the corresponding benzamide by approximately 0.5–0.7 log units while maintaining a more polar surface area (PSA ≈ 78 Ų for the target compound vs. ≈ 66 Ų for N-benzoyl-β-alanine) [2].

Lipophilicity (XLogP3)
Class-level
Target: XLogP3 = 0.4
N-Benzoyl-β-alanine: 0.9–1.1 (est.)
Intermediate lipophilicity supports solubility-permeability screening context
Computed; comparator values estimated from structural analogs
Lipophilicity Permeability ADME

Conformational Flexibility: Rotatable Bond Count vs. Rigid Analogs

With five rotatable bonds, 3-(3-benzylureido)propanoic acid offers greater conformational freedom than the corresponding N-benzoyl-β-alanine (4 rotatable bonds) but less than fully flexible aliphatic derivatives [1]. The urea linker (–NH–CO–NH–CH₂–Ph) introduces a specific torsional profile governed by the partial double-bond character of the urea C–N bond, which restricts rotation compared to a simple methylene amine linkage but allows more degrees of freedom than a benzamide [2].

Rotatable Bonds
Supporting evidence
Target: 5 rotatable bonds
N-Benzoyl/benzyl analogs: ~4
Conformational flexibility profile may affect binding entropy research context
Urea C–N partial double-bond restricts rotation vs. simple amine
Conformational flexibility Entropy Molecular recognition

Commercial Purity and Supply Consistency: Vendor-Specified Quality Benchmarks

Commercially, 3-(3-benzylureido)propanoic acid is supplied at specified purities of ≥97% (Leyan, Cat. 1313560) and ≥98% (MolCore, NLT 98%) . This contrasts with many custom-synthesized N-substituted β-alanine analogs that lack batch-certified purity guarantees. The availability of multiple independent suppliers (Aladdin, CymitQuimica, MolCore, Leyan) enables competitive sourcing with documented quality specifications .

Commercial Purity
Data to verify
≥97% (Leyan); ≥98% (MolCore)
4+ independent vendor sources reported
Multi-vendor sourcing context supports procurement reproducibility
Vendor CoA specifications; batch-specific verification recommended
Purity Quality control Procurement standardization

Structural Prerequisite for π–π Interaction-Mediated Molecular Recognition: Evidence from Chiral Stationary Phase Studies

In a systematic study of N-alkylcarbamoyl amino acid-derived chiral stationary phases (CSPs), Wainer et al. demonstrated that the N-benzylcarbamoyl group contributes a critical π–π interaction site for chiral recognition. Deletion of this benzyl π–π interaction in N-benzylcarbamoyl-(S)-phenylglycine CSPs resulted in significant loss of enantioselectivity [1]. While 3-(3-benzylureido)propanoic acid was not directly studied as a CSP, the conserved N-benzylcarbamoyl pharmacophore implies that this compound can serve as a precursor or scaffold component where π-stacking with aromatic residues is mechanistically required [2].

π–π Interaction Capability
Class-level
Benzyl group present; inferred π-stacking from N-benzylcarbamoyl CSP data
N-acetyl-β-alanine: no aromatic π system
Supports molecular recognition studies requiring π-stacking context
CSP enantioselectivity data; direct evidence for target compound not available
π–π interaction Enantioselectivity Chromatography

Procurement-Guided Application Scenarios for 3-(3-Benzylureido)propanoic acid Based on Verified Differentiation Evidence


Scaffold for Fragment-Based Drug Design Requiring Bidentate Urea H-Bonding to Biological Targets

The three hydrogen bond donors and three acceptors of 3-(3-benzylureido)propanoic acid [1], particularly the bidentate urea –NH–CO–NH– motif, make it suitable as a fragment/library scaffold where simultaneous two-point H-bonding to a protein binding site is essential. This contrasts with N-benzoyl-β-alanine fragments that can only donate a single H-bond from the amide NH. The benzyl group additionally provides a modest lipophilic contact (XLogP3 = 0.4) that can be elaborated via substitution to tune affinity while maintaining the urea H-bonding anchor . The compound's reported purity (≥97%) supports reproducible fragment screening .

Synthetic Intermediate for Urea-Containing Bioactive Molecules (e.g., Integrin Antagonists, Urea Transporter Inhibitors)

Literature on structurally related compounds demonstrates that the benzylureido group is a key pharmacophore in potent αvβ3 integrin antagonists (e.g., compound 43a, IC₅₀ = 3.0 nM) and urea transporter inhibitors [1][2]. 3-(3-Benzylureido)propanoic acid can serve as a direct precursor or late-stage intermediate where the β-alanine carboxylate provides a handle for amide coupling, while the benzylurea moiety is pre-installed, eliminating the need for post-coupling urea formation that can be low-yielding . The five rotatable bonds provide sufficient flexibility for conjugation without excessive entropy penalty.

Model Substrate for Studying Urea-Linked Amino Acid Physicochemical Properties and Crystal Engineering

The balanced XLogP3 (0.4), intermediate rotatable bond count (5), and three HBD/HBA sites of 3-(3-benzylureido)propanoic acid [1] make it a well-defined model compound for studying how urea-functionalized amino acids behave in crystallization screens, co-crystal formation, and solubility measurements. Its multi-vendor commercial availability at documented purities supports reproducible physicochemical studies that would be confounded by using custom-synthesized, uncharacterized analogs.

Precursor for Chiral Stationary Phase Development Leveraging Urea π–π Interaction Sites

Building on the finding that N-benzylcarbamoyl groups provide critical π–π interactions for enantioselective recognition in chiral stationary phases [1], 3-(3-benzylureido)propanoic acid offers a scaffold for immobilization onto chromatographic supports via its carboxylic acid terminus. The urea linkage provides a distinct spatial orientation of the benzyl π-system compared to amide-linked analogs, potentially yielding different enantioselectivity profiles when screened against racemic analyte libraries.

Application
Selection Property
Validation Focus
Fragment-based drug design scaffold
Bidentate urea H-bond donor/acceptor topology
Target-binding stoichiometry and fragment library reproducibility
Synthetic intermediate for urea-containing bioactives
Pre-installed benzylurea with free carboxylate coupling handle
Amide coupling efficiency and late-stage diversification yield
Crystal engineering model substrate
Balanced XLogP3, rotatable bonds, and H-bond donor/acceptor count
Crystallization behavior and co-crystal formation consistency
Chiral stationary phase precursor development
Benzylurea π–π interaction site with carboxylic acid immobilization anchor
Enantioselectivity screening against racemic analyte libraries

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